Piperidine derivative 1

Description

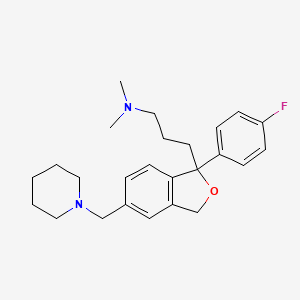

Structure

3D Structure

Properties

Molecular Formula |

C25H33FN2O |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

3-[1-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C25H33FN2O/c1-27(2)14-6-13-25(22-8-10-23(26)11-9-22)24-12-7-20(17-21(24)19-29-25)18-28-15-4-3-5-16-28/h7-12,17H,3-6,13-16,18-19H2,1-2H3 |

InChI Key |

UWNUOIHSSBTGRY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)CN3CCCCC3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Piperidine Derivative 1

Retrosynthetic Analysis and Strategic Disconnections for Piperidine (B6355638) Derivative 1

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Piperidine Derivative 1, the most logical and common disconnection occurs at the C-N bond between the piperidine ring and the aniline (B41778) nitrogen. This bond is an amine linkage, suggesting its formation via nucleophilic substitution or, more commonly, reductive amination.

This primary disconnection breaks the molecule into two key synthons: a piperidine-based electrophile and an aniline-based nucleophile. These synthons correspond to the readily available starting materials: 1-Boc-4-piperidone and aniline . The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a crucial protecting group, preventing the secondary amine from undergoing side reactions and directing the synthesis to the desired C4 position.

The forward synthesis, therefore, involves the reaction of a protected piperidone with aniline to form the target C-N bond. This approach is highly efficient as it joins two major fragments in a single, reliable step.

Established Synthetic Routes to this compound

The synthesis of 4-Anilino-1-Boc-piperidine is well-established, with the most prevalent method being a one-pot reductive amination. un.orgdtic.mil

Multi-Step Synthesis Approaches and Intermediates

The most common synthetic route is a one-pot, two-step sequence that proceeds through an imine or enamine intermediate. While it occurs in a single vessel, it can be understood in discrete steps:

Imine/Enamine Formation: The synthesis begins with the condensation of 1-Boc-4-piperidone and aniline . This reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, making the ketone more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen. This is followed by dehydration to form a reactive iminium ion intermediate.

Reduction: The iminium intermediate is not isolated but is reduced in situ to the final secondary amine product. A variety of reducing agents can be employed for this transformation.

The key intermediate in this process is the N-phenyl-1-Boc-4-iminopiperidine, which is immediately consumed in the reduction step.

Convergent and Divergent Synthetic Pathways

This core structure also serves as a key branching point for divergent synthesis . Starting from 1-Boc-4-piperidone, a wide array of substituted anilines can be used in the reductive amination step to generate a library of diverse 4-anilino-piperidine derivatives. mdpi.comcaymanchem.commedchemexpress.com For instance, using meta-methylaniline instead of aniline yields tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate. caymanchem.com This highlights the versatility of the synthetic route for creating structural analogs.

Heterocyclic Ring Formation Methodologies Applied to this compound

While the most direct synthesis of this compound involves modifying a pre-formed piperidine ring (1-Boc-4-piperidone), the ultimate synthesis of the piperidine heterocycle itself is a fundamental aspect of organic chemistry. The piperidine ring is a prevalent scaffold in many natural products and pharmaceuticals. researchgate.net General methods for forming the six-membered piperidine ring include:

Hydrogenation of Pyridine (B92270) Precursors: Substituted pyridines can be catalytically hydrogenated to form the corresponding piperidines. For example, 4-anilinopyridine can be hydrogenated over a platinum oxide (PtO₂) catalyst to produce 4-anilinopiperidine, which can then be protected with the Boc group. nih.gov

Intramolecular Cyclization: Linear molecules containing an amine and a suitable electrophilic group can undergo intramolecular cyclization to form the piperidine ring. This can include reactions like intramolecular reductive amination or aza-Michael additions. mdpi.comnih.gov

Ring-Closing Metathesis (RCM): Diene-containing amines can be cyclized using Grubbs' or other metathesis catalysts to form a dehydropiperidine, which is then reduced to the final piperidine. whiterose.ac.uk

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, particularly in the reductive amination step. Both metal-based catalysts and hydride-based reagents are commonly used.

Novel Methodologies and Advanced Techniques for this compound Production

Recent advancements in organic synthesis have introduced powerful tools for the construction of the piperidine core. These methodologies often lead to higher yields, better selectivity, and improved safety profiles, addressing many of the challenges associated with conventional synthetic routes, which can involve harsh reagents and elevated temperatures. nih.gov

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology for the synthesis of this compound. By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to significant process intensification. scispace.com

The application of flow chemistry to piperidine synthesis has demonstrated marked improvements compared to traditional batch processing. For instance, the use of fixed-bed reactors in a continuous process for producing piperidine compounds has been shown to operate at lower pressures (below 3.0 MPa) than conventional methods, which often require pressures exceeding 6.0 MPa. google.com This not only enhances safety but also reduces the cost and complexity of the required equipment. google.com A key advantage is the high conversion rate of starting materials, often exceeding 99.8%, with minimal by-product formation. google.com

In one specific application, a flow microreactor was used for the electroreductive cyclization of an imine with a terminal dihaloalkane to form a piperidine ring. nih.govresearchgate.net This method allows for the production of the target compound on a preparative scale through continuous electrolysis for approximately one hour. researchgate.net The large specific surface area of the microreactor facilitates efficient reduction at the cathode, leading to superior yields compared to batch-type reactions. nih.govresearchgate.net

A comparison between batch and flow synthesis for an electroreductive cyclization highlights the efficiency of the continuous approach, with a notable increase in reaction yield from 45% in batch to 77% in flow. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine Derivative Production

| Parameter | Batch Reaction | Flow Microreactor |

|---|---|---|

| Reaction Yield | 45% | 77% |

| Reaction Time | 12 hours | ~1 hour (continuous) |

| Scale | Lab Scale | Preparative Scale |

| Control | Limited | High |

This table illustrates the improved yield and efficiency of flow chemistry over traditional batch methods for the synthesis of piperidine derivatives. researchgate.netbeilstein-journals.org

Furthermore, the integration of flow technology enables the safe handling of otherwise hazardous intermediates and reagents, making it a greener and more sustainable option for industrial production. scispace.com

Photochemical and electrochemical methods represent another frontier in the synthesis of this compound, offering unique reactivity pathways under mild conditions. These techniques utilize light or electrical current to generate highly reactive species, often avoiding the need for harsh chemical reagents. nih.gov

Electrochemical Synthesis: Electrosynthesis has been successfully applied to the creation of piperidine derivatives through the reductive cyclization of imines with terminal dihaloalkanes. nih.gov This process can be effectively carried out in an electrochemical flow microreactor, which combines the benefits of both electrochemistry and continuous manufacturing. researchgate.netbeilstein-journals.org In a typical setup, a solution containing the precursors is passed through a cell with a carbon-filled polyvinylidene fluoride (B91410) anode and a nickel cathode, driving the cyclization reaction. nih.govchim.it This method has been used to synthesize 2-substituted N-CH2D piperidines, where the flow electrosynthesis provides the key methoxylated N-formyl piperidine intermediate in high yield. nih.gov

The reaction conditions for such an electrosynthesis can be precisely controlled to optimize the yield.

Table 2: Optimized Conditions for Electrochemical Flow Synthesis

| Parameter | Value |

|---|---|

| Current Density | 38.1 mA cm⁻² |

| Flow Rate | 11 mL h⁻¹ |

| Residence Time | 3.9 s |

| Electrolyte | nBu4N∙ClO4 in THF |

These parameters were optimized for the electroreductive cyclization to produce piperidine derivatives in a flow microreactor. beilstein-journals.org

This approach is considered a green and sustainable synthetic method as it operates under ambient conditions and avoids the use of toxic and precious metal catalysts or harmful chemicals that were used in older methods, such as mercury pool cathodes. nih.gov

Photochemical Synthesis: Photochemistry offers an alternative route for constructing piperidine ring systems. One notable method involves the intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones. nih.gov These intermediates can then be readily converted into the final piperidine derivatives through reduction. nih.gov This photochemical strategy has proven to be scalable and has been applied to the synthesis of key analogues of pharmaceutical agents. nih.gov

Process Optimization and Scale-Up Considerations for this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful process optimization and scale-up. This involves addressing challenges related to safety, cost, efficiency, and regulatory compliance.

Key considerations during scale-up include:

Reagent Selection: Replacing hazardous, expensive, or unstable reagents with safer, more economical alternatives. For example, in one large-scale synthesis, cesium carbonate, which showed good results at the lab scale, was replaced due to its poor solubility, which hindered the scale-up process. nih.govmdpi.com

Intermediate Isolation: Designing processes where intermediates are stable, often crystalline solids, allowing for easy isolation and purification by filtration. This was a key feature in a nine-step scalable route for a Wnt inhibitor. researchgate.net

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety and product quality. researchgate.netnih.gov

Process Simplification: Combining multiple reaction steps into a one-pot or telescopic process to minimize manual handling, solvent use, and production time. nih.gov

Technology Transfer: Adapting the synthesis to industrial equipment. The use of continuous flow reactors is a prime example of implementing new technology to improve scalability and safety. google.com

By systematically addressing these factors, a synthetic route can be developed that is not only efficient and high-yielding but also practical and safe for large-scale manufacturing of this compound. researchgate.net

Structure Activity Relationship Sar and Structural Analysis of Piperidine Derivative 1

Conformational Analysis of Piperidine (B6355638) Derivative 1 and its Analogues

The three-dimensional conformation of these molecules is critical for their interaction with the serotonin (B10506) transporter (SERT). Analysis of the structurally similar compound, citalopram (B1669093), provides a robust framework for understanding the conformational preferences of Piperidine derivative 1.

Advanced spectroscopic and crystallographic techniques have been instrumental in elucidating the solid-state conformation of citalopram and its active S-enantiomer, escitalopram (B1671245). X-ray crystallography studies of human SERT in complex with (S)-citalopram have revealed the precise binding orientation in the central binding site. rcsb.orgnih.gov The antidepressant lodges in an outward-open conformation of the transporter, effectively blocking serotonin binding. rcsb.orgnih.gov

In the crystal structure of citalopram hydrobromide, two independent citalopram cations are observed, exhibiting differences primarily in the conformation of the dimethylaminopropyl side chain and the orientation of the fluorophenyl group. cambridge.org This indicates a degree of conformational flexibility, particularly in the side chain, which is likely a feature of this compound as well. The conformation of the core dihydroisobenzofuran ring system, however, is more rigid.

| Technique | Compound | Key Conformational Findings |

| X-ray Crystallography | (S)-citalopram co-crystallized with hSERT | Binds in the central site of an outward-open transporter conformation. nih.gov The fluorophenyl group occupies a specific subsite (B). nih.gov |

| X-ray Powder Diffraction | Citalopram Hydrobromide | Two independent molecular conformations in the unit cell, differing in the side chain and phenyl ring torsion angles, indicating conformational flexibility. cambridge.org |

Computational studies, including molecular modeling and quantum chemical calculations, have complemented experimental findings by exploring the conformational space and energy landscapes of citalopram and its enantiomers. These studies predict the binding modes within the SERT and help rationalize the observed stereoselectivity. acs.orgmeilerlab.org

Docking simulations predict that the two enantiomers of citalopram bind in the substrate-binding pocket with opposite orientations of their aromatic groups. acs.org For the high-affinity S-enantiomer (escitalopram), the 4-fluorophenyl group is positioned near residues Ala173 and Thr439, while the cyano group of the phthalane ring is near Phe341. acs.org This orientation is reversed for the lower-affinity R-enantiomer. acs.org Quantum-polarized ligand docking calculations have been employed to better describe the ligand's formal charges within the protein environment. acs.org

Stereochemical Influences on the Biological Activity of this compound

The C1 position of the dihydroisobenzofuran ring is a chiral center, meaning that this compound, like citalopram, exists as a pair of enantiomers. The stereochemistry at this center has a profound impact on biological activity.

In the case of citalopram, the pharmacological activity resides almost exclusively in the S-(+)-enantiomer, known as escitalopram. mdpi.comresearchgate.net The S-enantiomer is significantly more potent at inhibiting serotonin reuptake than the R-(-)-enantiomer. mdpi.comresearchgate.net The eudismic ratio (the ratio of the potencies of the eutomer to the distomer) for citalopram has been reported to be as high as 167. researchgate.netnih.gov

The R-enantiomer is not merely inactive; some studies suggest it may even counteract the therapeutic effects of the S-enantiomer by interacting with an allosteric site on the serotonin transporter, thereby impeding the binding of the S-enantiomer at the primary site. nih.govresearchgate.net This antagonistic effect provides a strong rationale for the development of the pure S-enantiomer.

Given the identical chiral center in this compound, it is highly probable that it also exhibits significant stereoselectivity, with one enantiomer being substantially more active than the other.

Table: Enantiomeric Activity Profile of Citalopram

| Enantiomer | Common Name | SERT Inhibition Potency | Role |

|---|---|---|---|

| S-(+)-citalopram | Escitalopram | High (Eutomer) | Responsible for the primary therapeutic effect. mdpi.comnih.gov |

| R-(-)-citalopram | R-citalopram | Low (Distomer) | Largely inactive; may antagonize the S-enantiomer's effect. nih.govresearchgate.net |

The process of developing a single, more active enantiomer from a previously marketed racemic mixture is known as a "chiral switch". nih.govwikipedia.org The case of citalopram and escitalopram is a classic example of a successful chiral switch. mdpi.comnih.gov The rationale was to provide a therapy with enhanced efficacy and potentially a better side-effect profile by eliminating the less active and potentially counterproductive R-enantiomer. nih.govnih.gov Clinical trials demonstrated that escitalopram had greater efficacy than racemic citalopram at equivalent doses of the S-enantiomer. mdpi.com

Should this compound ever be developed for therapeutic use, a similar chiral switching strategy would be a critical consideration. The first step would involve the chiral resolution of the racemate and the separate biological evaluation of each enantiomer to identify the eutomer. Development would then focus on the single, active enantiomer to maximize therapeutic benefit.

Systematic Structural Modifications and Their Impact on Potency and Selectivity

Structure-activity relationship (SAR) studies on citalopram analogues have provided a detailed understanding of the chemical features necessary for high-affinity binding to SERT. Modifications at the 5-position of the dihydroisobenzofuran ring are particularly relevant to understanding this compound. nih.govacs.orgnih.gov

Studies have shown that this position is tolerant of a variety of substituents, many of which maintain high SERT binding affinity. nih.govnih.gov The original cyano group of citalopram is a key determinant for enhancing SERT activity. researchgate.net Replacing it with other groups modulates the potency and, in some cases, the selectivity. For example, replacing the 5-cyano group with a 5-bromo substituent results in an analogue with comparable SERT affinity and selectivity. nih.gov

Table: Structure-Activity Relationship of 5-Substituted Citalopram Analogues

| Compound | 5-Substituent (R) | SERT Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Citalopram | -CN | 1.94 | nih.gov |

| Analogue 1 | -Br | 1.04 | nih.gov |

| Analogue 2 | -I | 1.42 | nih.gov |

| Analogue 3 | -CH3 | 4.30 | acs.org |

| Analogue 4 | -NO2 | 1.20 | acs.org |

| Analogue 5 | -NH2 | 38.3 | acs.org |

This data illustrates that while various substitutions are tolerated, the nature of the group at the 5-position significantly impacts binding affinity. The high affinity of nitro and halo analogues suggests that electronegativity and size play a role, while the lower affinity of the amino analogue indicates that a simple basic group at this position may be less favorable than the cyano group. The complex piperidin-1-ylmethyl group in this compound would require specific evaluation to determine its impact on potency and selectivity.

Piperidine Ring Substituent Effects (e.g., position, electronic, steric)

The substituents on the piperidine ring play a critical role in the molecule's interaction with its biological target. Both electronic and steric factors of these substituents can drastically alter the efficacy and selectivity of the compound.

For instance, in a series of 3,4,6-trisubstituted piperidine derivatives developed as Akt inhibitors, systematic exploration of the piperidine moiety was crucial. The introduction of substituents at the 3, 4, and 6 positions of the piperidine ring was guided by a strategy of conformational restriction to enhance potency and improve safety profiles. nih.gov The precise arrangement of these substituents helps to lock the molecule into a bioactive conformation, thereby improving its binding affinity to the target protein.

In another example concerning piperidine derivatives with analgesic properties, the nature of the substituent on the nitrogen atom of the piperidine ring was found to be significant. While N-methyl substitution showed notable activity, displacing the methyl group to a phenacyl function attached to the nitrogen resulted in decreased analgesic effects. journalagent.com Furthermore, the electronic properties of para-substituents on an associated phenyl ring also influenced activity. Electron-donating groups like a methyl group led to higher activity compared to electron-withdrawing groups like bromo or chloro substituents, suggesting that electronic effects can hinder the interaction with the receptor at an electronic level. journalagent.com

The table below illustrates the impact of piperidine ring substituents on the activity of a hypothetical "this compound," based on general findings for this class of compounds.

| Substituent Position | Substituent | Electronic Effect | Steric Effect | Observed Activity |

| N1 | Methyl | Electron-donating | Small | Significant Analgesic Activity journalagent.com |

| N1 | Phenacyl | Electron-withdrawing | Bulky | Decreased Analgesic Activity journalagent.com |

| C4 | Phenyl (para-methyl) | Electron-donating | Moderate | Enhanced Analgesic Activity journalagent.com |

| C4 | Phenyl (para-bromo) | Electron-withdrawing | Moderate | Reduced Analgesic Activity journalagent.com |

| C3, C4, C6 | Trisubstituted | Mixed | Conformational Restriction | Potent Akt Inhibition nih.gov |

Side Chain Modifications and Linker Chemistry Variations

Modifications to the side chains and the linkers connecting the piperidine core to other chemical moieties are critical for optimizing the pharmacological profile of piperidine derivatives. These changes can affect not only the binding affinity to the primary target but also properties like solubility and metabolic stability.

In the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, the length and nature of the alkyl chain linking the piperidine ring to another part of the molecule were systematically varied. For instance, extending the linker length in a series of tert-butyl analogues led to a decrease in affinity for the H3 receptor. ugr.es

For a series of sulfonamide derivatives containing a piperidine moiety developed as bactericides, a molecular hybridization strategy was employed. This involved linking the piperidine to an alkyl tail, and the length and nature of this tail were varied to optimize antibacterial activity. mdpi.com

The following table demonstrates the effect of side chain and linker modifications on the activity of a representative piperidine derivative.

| Modification | Specific Change | Effect on Activity | Reference |

| Alkyl Linker Length | Extension from propyl to butyl | Decreased H3 receptor affinity | ugr.es |

| Side Chain Nature | Introduction of an alkyl tail via a sulfonamide linker | Modulation of antibacterial potency | mdpi.com |

| Side Chain at C4 | Replacement of piperidine with morpholine (B109124) | Reduced MCH-R1 binding affinity | acdlabs.com |

Heteroatom and Aromatic Ring Substitutions

The substitution of carbon atoms with heteroatoms within the piperidine ring or its substituents, as well as modifications to any associated aromatic rings, can profoundly impact biological activity.

A compelling example is seen in the development of dual histamine H3/sigma-1 receptor ligands. When the piperidine ring was replaced by a piperazine (B1678402) ring (a six-membered ring with two nitrogen atoms), a dramatic shift in receptor affinity was observed. For instance, comparing two closely related compounds, the piperidine-containing compound exhibited high affinity for the sigma-1 receptor (Ki = 3.64 nM), whereas the piperazine analogue had significantly lower affinity (Ki = 1531 nM). ugr.esacs.orgnih.govnih.gov This highlights the critical role of the piperidine nitrogen in interacting with the receptor. ugr.esacs.orgnih.govnih.gov

In another study on antitumor agents, the introduction of fluorine atoms and the meta-substitution on a benzoylpiperidine scaffold enhanced the inhibitory properties against monoacylglycerol lipase (B570770) (MAGL). encyclopedia.pub The electronegativity and small size of fluorine can lead to more favorable interactions with the target enzyme.

The table below summarizes the effects of such substitutions.

| Substitution Type | Specific Change | Resulting Effect | Reference |

| Heterocycle Replacement | Piperidine to Piperazine | Drastic reduction in sigma-1 receptor affinity | ugr.esacs.orgnih.govnih.gov |

| Aromatic Ring Substitution | Introduction of Fluorine atoms to a phenyl ring | Enhanced MAGL inhibition | encyclopedia.pub |

| Aromatic Ring Substitution | meta-substitution on a benzene (B151609) ring | Enhanced MAGL inhibition | encyclopedia.pub |

Pharmacophore Identification and Mapping for this compound Activity

A pharmacophore model for a specific biological activity outlines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for optimal interaction with a biological target. For piperidine derivatives, pharmacophore models often highlight the importance of the basic nitrogen atom and the spatial distribution of hydrophobic and aromatic groups. nih.govnih.gov

For sigma-1 receptor ligands, a common pharmacophore model consists of a central basic amine (like the piperidine nitrogen) flanked by two hydrophobic domains. nih.govnih.gov The optimal distance between these hydrophobic features is a key determinant of potency and selectivity. nih.gov In a study of a potent sigma-1 receptor agonist, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone), docking analysis revealed that it assumes a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, consistent with established pharmacophore models for this receptor class. nih.gov

In the case of farnesyltransferase (FTase) inhibitors, pharmacophore analysis of a series of piperidine derivatives indicated that aromatic, acceptor, and donor groups are favorable for inhibitory activity. nih.gov The model suggests that a clear separation between hydrophobic and hydrophilic regions within the molecule is important for better activity. nih.gov

Lead Optimization Strategies Based on this compound Scaffold

Lead optimization is a crucial phase in drug discovery where a promising lead compound, such as a piperidine derivative, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties.

A common strategy is property-based optimization, where modifications are guided by desired changes in physicochemical properties like lipophilicity (logP) and hydrogen bonding capacity. For instance, to improve brain penetration of a lead compound, chemists might aim to reduce logP and avoid introducing additional hydrogen bond donors. acdlabs.com

Another powerful strategy is conformational restriction. In the development of Akt inhibitors, a lead compound with potent antitumor efficacy suffered from safety issues. By introducing a 3,4,6-trisubstituted piperidine core, researchers were able to conformationally restrict the molecule. This led to the discovery of derivative E22 , which not only had increased potency but also remarkably reduced off-target effects and improved safety. nih.gov

Optimization of peptidyl derivatives containing a piperidine scaffold as proteasome inhibitors involved modifying the side chains of different residues. This led to analogues with more potent activities and a longer half-life in rat plasma, which is beneficial for in vivo efficacy. researchgate.net

Structure-Property Relationship (SPR) Studies for Relevant Research Parameters of this compound

Structure-property relationship (SPR) studies aim to understand how chemical structure influences key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. For piperidine derivatives, SPR is essential for developing drug candidates with favorable profiles.

For example, the incorporation of a piperidine moiety into a 4-N-phenylaminoquinoline derivative was shown to improve the brain exposure of the resulting compound, indicating a favorable impact on its ability to cross the blood-brain barrier. encyclopedia.pub The piperidine ring is known to often enhance membrane permeability and metabolic stability. researchgate.net

In the optimization of piperidine-based MCH-R1 antagonists, a key challenge was to balance potency with a good ADME profile. Replacing the piperidine ring with a morpholine ring in one analogue led to a more favorable calculated ADME profile, but at the cost of significantly reduced binding affinity. acdlabs.com This illustrates the often-delicate balance that must be struck in lead optimization.

Design and Synthesis of Biorelevant Structural Probes Derived from this compound

Biorelevant structural probes are essential tools for studying biological systems. These are often derivatives of a bioactive compound that have been modified to include a reporter group, such as a fluorescent tag, without significantly altering the compound's biological activity.

Piperidine derivatives are used to create such probes. For example, fluorescent probes for detecting amyloid-β (Aβ) plaques, which are implicated in Alzheimer's disease, have been developed using piperidine-substituted structures. sci-hub.se The piperidine group can serve as an electron-donating and binding group for Aβ. These probes are designed to exhibit fluorescence only when bound to their target, allowing for clear imaging of Aβ aggregates. sci-hub.se

Another application is the use of piperidide derivatives in the mass spectrometric analysis of fatty acids. Converting fatty acids to their piperidide derivatives provides a more informative fragmentation pattern in mass spectrometry compared to the more commonly used methyl esters, allowing for a more detailed structural analysis. nih.gov

The synthesis of such probes involves attaching the desired label or functional group to the piperidine scaffold. For instance, spirocyclic piperidines, which are rigid and structurally complex, can serve as valuable pharmacophore templates for probe design. nih.gov Recent synthetic methods, such as organic photoredox catalysis, allow for the efficient construction of these complex spirocyclic systems under mild conditions. nih.gov

Mechanistic Investigations of Piperidine Derivative 1

Identification and Validation of Molecular Targets for Piperidine (B6355638) Derivative 1

The primary molecular target of Piperidine derivative 1 has been identified as farnesyltransferase (FTase), a crucial enzyme in post-translational modification pathways.

Initial screening of a combinatorial library containing approximately 3,000 compounds led to the discovery of This compound as an active inhibitor of farnesyltransferase. researchgate.net Its binding affinity for FTase was determined through enzyme inhibition assays, which measured the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

While comprehensive affinity profiling against a broad panel of other receptors and enzymes for this specific derivative is not extensively detailed in the available literature, its primary activity is characterized by its interaction with FTase. The initial study highlighted that it was the sole derivative from its library to exhibit significant activity, underscoring its specific interaction with the intended target. researchgate.net

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| This compound | Farnesyltransferase (FTase) | 420 | researchgate.net |

Kinetic analyses have been performed on derivatives from the same class as This compound to elucidate the mechanism of action. These studies revealed that this class of piperidine compounds functions as competitive inhibitors of farnesyltransferase with respect to the Ras protein substrate. researchgate.net This means the inhibitor binds to the same active site on the enzyme as the Ras protein, thereby preventing the farnesylation of Ras. The inhibition is dependent on the concentration of the substrate; higher concentrations of the Ras protein can overcome the inhibitory effect.

The potency of FTase inhibition was significantly improved through systematic medicinal chemistry, leading to derivatives with much lower IC50 values. researchgate.net For instance, a related compound, piperidine 8, demonstrated an IC50 of 3.7 nM. researchgate.net

| Compound | Mechanism of Action | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| Piperidine derivative 6 (analogue) | Competitive with Ras protein | 12.4 nM | researchgate.net |

While specific experimental protein-ligand interaction mapping data, such as that from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), is not available for This compound itself, computational modeling and structural analysis of related piperidine inhibitors have provided insights into the key interactions within the FTase active site. nih.gov

In silico studies, including protein-ligand interaction fingerprint (PLIF) analysis and molecular dynamics simulations on similar piperidine-based FTase inhibitors, have identified crucial amino acid residues involved in binding. researchgate.net These studies suggest that interactions with residues such as Lys164, Tyr166, TrpB106, and TyrB361 are important for the binding of these inhibitors. researchgate.netnih.gov The binding is often facilitated by a combination of hydrophobic interactions with aromatic amino acid moieties in the enzyme's hydrophobic pocket and hydrogen bonding with polar residues. researchgate.netnih.gov

The discovery of This compound was the result of a target-based screening approach, where a combinatorial library was directly tested against the intended molecular target, farnesyltransferase. researchgate.net This approach differs from phenotypic screening, where compounds are first identified based on a desired cellular or organismal effect, followed by target deconvolution to identify the molecular mechanism. dntb.gov.ua

However, target deconvolution strategies are crucial in drug discovery, especially for hits from phenotypic screens. dntb.gov.uarsc.org Methods such as affinity chromatography using a modified version of the compound as bait, followed by proteome enrichment and quantitative mass spectrometry, are employed to identify the interacting proteins from cell lysates. sci-hub.se For example, this strategy was successfully used to identify FTase as the primary target of a novel inhibitor discovered through a phenotypic screen for compounds that reverse HIV latency. sci-hub.se

Cellular Mechanisms of Action of this compound

The cellular effects of This compound are a direct consequence of its inhibition of farnesyltransferase, which impacts multiple signal transduction pathways.

Farnesyltransferase inhibitors (FTIs), including the class to which This compound belongs, primarily exert their effects by disrupting the function of proteins that require farnesylation for their activity. The most well-known of these are the Ras family of small GTPases, which are key regulators of cell growth, proliferation, and survival through pathways like the mitogen-activated protein kinase (MAPK) cascade. tandfonline.com By inhibiting the farnesylation of Ras, FTIs prevent its localization to the cell membrane, thereby blocking its signaling activity. tandfonline.comaacrjournals.org

Beyond Ras, FTIs affect a variety of other farnesylated proteins, leading to a complex pattern of cellular responses. researchgate.net These can include:

Induction of Cell Cycle Arrest : FTIs have been shown to cause cell cycle arrest at either the G1 or G2/M phase in different cancer cell lines. nih.govdoi.org In some pancreatic cancer cells, FTI treatment leads to an accumulation of cells in the G2/M phase, associated with high levels of cyclin B1/cdc2 kinase activity. nih.gov

Modulation of Other Signaling Pathways : Some FTIs can activate the c-Jun-NH2-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis. aacrjournals.org

Effects on RhoB GTPase : FTIs can alter the prenylation of RhoB, another small GTPase. This leads to the accumulation of a geranylgeranylated form of RhoB (RhoB-GG) in late endosomes, which can disrupt the trafficking of growth factor receptors like the EGF receptor. dntb.gov.ua

While a specific kinase activity profile for This compound is not available, the known effects of the broader class of FTIs on these signaling pathways provide a framework for understanding its cellular mechanism of action.

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis

The investigation into how piperidine derivatives influence cellular function at the molecular level often involves transcriptomics and proteomics. These studies provide a broad view of the changes in gene and protein expression following treatment with these compounds.

Gene Expression Profiling:

Research has shown that certain piperidine derivatives can modulate gene expression. For instance, a class of piperidine derivatives has been identified that can stabilize a secondary DNA structure known as the i-motif in the promoter region of the BCL2 gene. nih.gov This stabilization leads to a significant upregulation of BCL2 gene expression and a corresponding increase in B-cell lymphoma 2 (BCL2) protein levels. nih.gov Conversely, other derivatives that bind to a flexible hairpin species in the same region can decrease BCL2 levels. nih.gov

In another context, a novel piperidine, referred to as BMP upregulator 1 (BUR1), was found to increase the expression of inhibitor of DNA binding 1 (Id1) in human embryonic stem cell-derived endothelial cells. ersnet.org Further microarray analyses confirmed that BUR1 induces the expression of bone morphogenetic protein 2 (BMP2) and prostaglandin-endoperoxide synthase 2 (PTGS2). ersnet.org In studies involving Streptomyces argillaceus, the expression of gene clusters responsible for producing piperidine alkaloids, known as argimycins, has been successfully increased to identify the resulting compounds. frontiersin.org

Proteomic Analysis:

Proteomic studies offer a direct look at the proteins affected by piperidine derivatives. Mass spectrometry-based proteomics has been instrumental in identifying the targets of these compounds. For example, a bivalent compound containing a piperidine linker, initially designed to target TEAD proteins, was found to selectively degrade Programmed Cell Death Protein 2 (PDCD2). nih.gov This discovery was made through quantitative MS proteomics, which showed PDCD2 as the only protein that was significantly downregulated after treatment. nih.gov

Global proteomic analysis has also been used to evaluate the selectivity of degraders and has led to the discovery of novel degradable targets. nih.gov In some cases, piperidine derivatives have been used in the sample preparation process for proteomic analysis itself, such as in the elution of phosphopeptides. nih.gov

Interactive Data Table: Effects of Piperidine Derivatives on Gene and Protein Expression

| Compound Class/Name | Target Gene/Protein | Effect | Method of Analysis |

| Piperidine derivatives | BCL2 | Upregulation or downregulation | Gene expression profiling |

| BMP upregulator 1 (BUR1) | Id1, BMP2, PTGS2 | Upregulation | Microarray, Immunoblotting |

| Piperidine-containing bivalent compound | PDCD2 | Degradation | Quantitative MS proteomics |

Intracellular Localization and Trafficking Studies

Understanding where piperidine derivatives accumulate within a cell is crucial for elucidating their mechanism of action. Studies have shown that the subcellular localization of these compounds can be quite specific.

For instance, novel benzobacteriochlorins, which are a type of piperidine derivative, have been found to preferentially localize in the mitochondria. acs.org This was determined through competitive intracellular localization studies using Rhodamine-123, a known mitochondrial probe. acs.org Interestingly, these compounds did not displace probes for the peripheral benzodiazepine (B76468) receptor (PBR), suggesting that the PBR is not their primary mitochondrial binding site. acs.org

The localization of proteins that interact with piperidine derivatives is also a key area of investigation. For example, argininosuccinate (B1211890) lyase (ASL) is a cytosolic protein, while arginase-2 (ARG2), which is involved in similar metabolic pathways, is primarily found in the mitochondria. google.com The specific localization of these enzymes can influence how they are affected by piperidine derivatives.

Mitochondrial Function and Cellular Respiration Effects

The localization of some piperidine derivatives to the mitochondria points to their potential to affect mitochondrial function and cellular respiration.

Research has demonstrated that piperine, a naturally occurring piperidine derivative, and its synthetic analogs can enhance mitochondrial fusion by activating mitofusin (MFN) proteins. mdpi.comresearchgate.net This is significant because mitofusins are key to maintaining mitochondrial health and function. mdpi.com Piperine was shown to stimulate mitochondrial elongation in cells lacking either Mfn1 or Mfn2, indicating it can act on both. mdpi.com This activation of mitofusins can also lead to improved mitochondrial motility. mdpi.comresearchgate.net

Furthermore, some piperidine derivatives have been shown to protect against mitochondrial dysfunction. google.com A novel piperidine derivative known as DTPEP has been observed to induce a loss of mitochondrial membrane potential in breast cancer cells, which is dependent on the generation of reactive oxygen species (ROS). nih.gov This disruption of the mitochondrial membrane potential is a key step in initiating apoptosis, or programmed cell death. nih.gov

Interactive Data Table: Effects of Piperidine Derivatives on Mitochondrial Function

| Compound/Derivative | Effect | Target/Mechanism |

| Piperine and its analogs | Enhanced mitochondrial fusion and motility | Activation of mitofusin (MFN) proteins mdpi.comresearchgate.net |

| DTPEP | Loss of mitochondrial membrane potential | ROS-dependent mechanism nih.gov |

| Benzobacteriochlorins | Preferential localization in mitochondria | Specific mitochondrial binding site (not PBR) acs.org |

Organismal and Systemic Mechanisms of Action for this compound

At the organismal level, piperidine derivatives can exert their effects through various systemic mechanisms, including the modulation of neurotransmitter systems, ion channels, and inflammatory pathways.

Neurotransmitter Release and Uptake Modulation (if applicable)

Piperidine derivatives have been extensively studied for their effects on the central nervous system, particularly their ability to modulate neurotransmitter systems.

Several piperidine derivatives have been developed as modulators of dopamine (B1211576) neurotransmission. google.com Some have shown high affinity for the dopamine transporter (DAT), which could be beneficial in treating conditions related to dopamine dysregulation.

The serotonergic system is another common target. New piperidine derivatives have been synthesized that show high affinity for both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters, suggesting their potential as antidepressant drugs. acs.org Mechanistic studies have shown that the antidepressant-like effects of some novel piperidine derivatives are mediated by both the monoaminergic and opioidergic systems. anadolu.edu.tr For example, the effects of certain derivatives were reversed by depleting serotonin or catecholamines. anadolu.edu.tr

Furthermore, piperidine derivatives can act as antagonists at histamine (B1213489) H3 receptors, which are involved in modulating the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, and serotonin. nih.gov

Ion Channel Gating and Membrane Potential Alterations (if applicable)

Piperidine derivatives can directly interact with ion channels, altering their gating properties and affecting membrane potential.

A class of piperidine carboxamides has been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which is an irritant sensor. pnas.org The interaction of these compounds with the channel is highly dependent on their stereochemistry. pnas.org

Local anesthetics that are piperidine derivatives, such as bupivacaine (B1668057) and ropivacaine, have been shown to block a voltage-insensitive potassium channel in myelinated nerves. nih.gov This blockade occurs by impeding the channel's gating rather than its conductance and can lead to membrane depolarization. nih.gov

In the context of neuronal calcium channels, piperidine-based antipsychotics have been found to preferentially block lower threshold calcium channels. jneurosci.org The blocking affinity of these compounds is influenced by the coexpression of β subunits and specific amino acid sequences in the α1 subunit. jneurosci.org

Modulation of Inflammatory Pathways and Immune Cell Function

Piperidine derivatives have also demonstrated significant effects on inflammatory pathways and immune cell function.

Certain piperidine derivatives possess anti-inflammatory properties, with some showing effectiveness comparable to established anti-inflammatory drugs in preclinical models. The mechanism for these effects can involve the modulation of various inflammatory pathways. ontosight.ai For example, the piperidine derivative evodiamine (B1670323) has been shown to inhibit the production of nitric oxide, a key mediator in many inflammatory diseases. ijnrd.org

In terms of immune response, some piperidine derivatives have been found to upregulate the expression of genes involved in plant defense, such as those responsive to salicylic (B10762653) acid and jasmonic acid, thereby activating disease resistance. researchgate.net

Allosteric Modulation and Cooperative Binding by this compound

The interaction of piperidine derivatives with biological targets is not limited to direct competition at the primary active site. Research has revealed more complex mechanisms, including allosteric modulation and cooperative binding, which can offer advantages in terms of selectivity and the nature of the physiological response.

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. This mechanism is a key strategy in modern drug discovery for achieving receptor subtype selectivity. researchgate.net

A specific example is the small molecule 1-Piperidine Propionic Acid (1-PPA), which has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated as a driver of inflammatory cascades in various pathologies. preprints.org In silico studies, including molecular docking and molecular dynamics simulations, suggest that 1-PPA binds to an allosteric pocket within the inactive conformation of the PAR2 receptor. preprints.org This binding stabilizes the inactive state, preventing the receptor from initiating inflammatory signals. This allosteric inhibition mechanism has been further supported by the observation that 1-PPA can inhibit platelet aggregation, a process mediated by the PAR family of receptors. preprints.org The allosteric pocket targeted by 1-PPA is highly conserved across the PAR family, suggesting its potential as a broad antagonist for these receptors. preprints.org

Cooperative binding is another important mechanistic aspect, where the binding of one ligand molecule to a protein influences the binding of subsequent molecules. A study on the binding of 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine to bovine serum albumin (BSA) demonstrated positive cooperativity. researchgate.net The analysis of the binding data yielded a Hill coefficient of 1.19. researchgate.net A Hill coefficient greater than 1 is a hallmark of positive cooperativity, indicating that the binding of the first molecule increases the affinity of the protein for subsequent molecules. researchgate.net This specific value also suggests the presence of two interacting binding sites on the BSA protein for this piperidine derivative. researchgate.net

Table 1: Examples of Allosteric Modulation and Cooperative Binding by Piperidine Derivatives

Mechanism-Based Resistance Studies to this compound (e.g., in anti-infective or anti-cancer contexts)

The emergence of drug resistance is a critical challenge in the treatment of infectious diseases and cancer. mdpi.combiomedpharmajournal.org Piperidine derivatives are being investigated not only as direct therapeutic agents but also as compounds capable of overcoming established resistance mechanisms.

Anti-Infective Context:

In bacteria, a primary mechanism of multidrug resistance (MDR) is the active efflux of antibiotics from the cell by membrane pumps. researchgate.net Gram-negative bacteria, in particular, utilize resistance-nodulation-cell division (RND) type efflux pumps to expel a wide range of structurally diverse drugs. researchgate.net Research has identified a 3-arylpiperidine derivative, designated as derivative 1 , that can potentiate the activity of existing antibiotics against resistant Gram-negative pathogens. researchgate.net This compound was found to reverse resistance to the antibiotic linezolid (B1675486) in E. coli, enhancing the drug's accumulation within the bacterial cell. researchgate.net The mechanism is believed to involve the inhibition of RND-type efflux pumps, thereby restoring the susceptibility of the resistant bacteria to the antibiotic. researchgate.net

Similarly, other studies have investigated piperidine-based compounds against notoriously resistant pathogens. For instance, novel piperidine-based 1,2,3-triazolylacetamide derivatives (pta1, pta2, and pta3) have shown potent fungicidal activity against clinical isolates of Candida auris, a fungal pathogen frequently resistant to all available antifungal drug classes. nih.gov The mechanism of action for these derivatives involves inducing apoptosis and causing cell cycle arrest in the S-phase, representing a different approach to combat a highly resistant organism. nih.gov

Anti-Cancer Context:

In oncology, both innate and acquired resistance to chemotherapy and targeted agents frequently lead to treatment failure. mdpi.comencyclopedia.pub The development of piperidine derivatives that can circumvent these resistance mechanisms is an active area of research. mdpi.com For example, resistance to the targeted drug crizotinib (B193316) in non-small cell lung cancer is often driven by mutations in the anaplastic lymphoma kinase (ALK). A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives has been designed as dual inhibitors of ALK and c-ros oncogene 1 kinase (ROS1) that are effective against crizotinib-resistant ALK variants. mdpi.comencyclopedia.pub

Another approach involves creating structurally novel compounds that can overcome resistance. Researchers synthesized a spirooxindolopyrrolidine-embedded piperidinone, also referred to as compound 1 in its respective study, which demonstrated significant cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, showing slightly better activity than the reference drug bleomycin. mdpi.com The three-dimensional complexity of such spirocyclic structures may allow for better interaction with protein binding sites, potentially overcoming resistance mechanisms that affect "flatter" molecules. mdpi.comencyclopedia.pub

Table 2: this compound in Mechanism-Based Resistance Studies

Pharmacological Efficacy Studies of Piperidine Derivative 1 in Preclinical Models

In Vitro Efficacy Models for Piperidine (B6355638) Derivative 1

In vitro models provide a foundational understanding of a compound's mechanism of action, target engagement, and cellular effects in a controlled environment. For various compounds identified as "Piperidine derivative 1," these studies have been instrumental in elucidating their therapeutic promise.

Cell-based assays are fundamental for determining how a compound interacts with its intended molecular target and the subsequent functional response in a cellular context.

Several distinct piperidine derivatives, each referred to as "this compound" in their respective studies, have been identified as potent inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. acs.org One such derivative demonstrated moderate FTase inhibition with an IC50 value of 420 nM. acs.org Further optimization of this initial compound led to the development of derivative (+)-8, which showed a more than 100-fold increase in potency, inhibiting FTase with an IC50 of 1.9 nM and effectively blocking H-Ras processing in T24 bladder carcinoma cells at a concentration of 16 nM. acs.org

In the realm of oncology, the this compound-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) has been shown to inhibit cell proliferation in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines by inducing cell cycle arrest in the G0/G1 phase. nih.govkoreascience.kr Similarly, another derivative, compound 17a, was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. nih.gov The 3-methyl piperidine derivative of costunolide, labeled as derivative (1), exhibited approximately two-fold better cytotoxicity against the SW-620 colon cancer cell line than its parent compound. researchgate.net

For neurodegenerative diseases, a specific piperidine derivative was developed as a γ-secretase modulator (GSM) aimed at treating Alzheimer's disease. plos.orgnih.gov A photo-probe based on this scaffold, AR243, was instrumental in confirming that presenilin (PSEN) is the direct molecular target in living cells. plos.orgnih.govplos.org The parent compound for this series, BB25, effectively lowered amyloid-beta 42 (Aβ42) peptide levels in cellular assays with an IC50 of 87 nM. plos.orgnih.gov

Furthermore, a 3-arylpiperidine derivative has been identified as a potentiator of antibiotics against Gram-negative pathogens, suggesting a mechanism involving the inhibition of cellular efflux pumps. researchgate.net

| Derivative Name/Class | Cell Line(s) | Target/Assay | Key Research Finding | Reference |

|---|---|---|---|---|

| This compound (FTase Inhibitor) | T24 Bladder Carcinoma | Farnesyltransferase (FTase) Inhibition | Initial hit showed moderate inhibition (IC50 = 420 nM). | acs.org |

| Derivative (+)-8 (FTase Inhibitor) | T24 Bladder Carcinoma | FTase Inhibition, H-Ras Processing | Potent inhibition (IC50 = 1.9 nM); inhibited H-Ras processing at 16 nM. | acs.org |

| DTPEP | MCF-7, MDA-MB-231 | Cell Proliferation / Cell Cycle | Inhibited proliferation by restricting the cell cycle in the G0/G1 phase. | nih.govkoreascience.kr |

| Compound 17a | PC3 | Cell Proliferation | Inhibited proliferation in a concentration-dependent manner. | nih.gov |

| 3-methyl piperidine derivative (1) | SW-620 | Cytotoxicity | Showed 2-fold better cytotoxicity than the parent compound. | researchgate.net |

| BB25 (GSM) | Cellular Assays | γ-Secretase Modulation (Aβ42 reduction) | Lowered Aβ42 levels with an IC50 of 87 nM. | plos.orgnih.gov |

| 3-Arylpiperidine derivative (1) | Gram-negative pathogens | Antibiotic Potentiation (Efflux Pump Inhibition) | Identified as a potentiator of existing antibacterial agents. | researchgate.net |

Moving beyond immortalized cell lines, primary cells offer a more physiologically relevant system. Studies involving a piperidine derivative, initially termed compound 1, led to the discovery of Y-320, a potent drug candidate for rheumatoid arthritis. researchgate.net This optimized compound was shown to inhibit T-cell activation induced by interleukin-15 (IL-15), a key cytokine in inflammatory processes. researchgate.net The use of primary T-cell cultures was essential in demonstrating this targeted immunomodulatory effect. researchgate.net

Organotypic slice cultures maintain the complex three-dimensional architecture and cellular diversity of a tissue, providing a sophisticated ex vivo model. An organotypic brain slice culture model was employed to evaluate the preclinical efficacy and safety of KM-233, a cannabinoid piperidine derivative, for treating glioma. researchgate.net These studies confirmed that KM-233 demonstrated promising efficacy against human glioma cell lines while showing minimal toxicity to the surrounding healthy brain tissue in the culture, highlighting its therapeutic potential. researchgate.net

Human induced pluripotent stem cell (hiPSC)-derived models represent a cutting edge in preclinical research, offering patient-specific and disease-relevant platforms. While not directly testing a compound named "this compound," research in areas where these derivatives are active utilizes such models. For instance, hiPSC-derived cardiomyocytes (hiPSC-CMs) have been used to study the inflammatory signaling cascades, such as the NF-κB pathway, that are relevant to cardiac conditions like atrial fibrillation. researchgate.net This is significant as piperidine-based soluble epoxide hydrolase (sEH) inhibitors are being investigated for their anti-inflammatory effects in cardiac models. researchgate.netnih.gov

In Vivo Preclinical Disease Models for this compound

In vivo studies in animal models are the definitive step in preclinical efficacy testing, providing data on a compound's activity within a complex, living biological system.

Cancer: The anticancer potential of piperidine derivatives has been substantiated in several rodent xenograft models. The derivative DTPEP, which showed activity in cell-based assays, also demonstrated in vivo efficacy in a mouse xenograft model of lung cancer. nih.govresearchgate.net Furthermore, the broad class of FTase inhibitors, which includes a "this compound," has been shown to inhibit tumor growth in various animal model studies. acs.org In neuro-oncology, the cannabinoid derivative KM-233 was effective at reducing tumor burden in a SCID mouse xenograft model of human U87 glioma. researchgate.net

Neurological Disorders: In the field of neurodegenerative disease, a piperidine-based γ-secretase modulator (GSM) demonstrated significant Aβ42-lowering efficacy in a transgenic mouse model of Alzheimer's disease. plos.orgnih.gov This provides crucial in vivo validation for the mechanism of action observed in cellular assays.

Inflammation: The anti-inflammatory properties of piperidine derivatives are well-documented in animal models. The IL-15 inhibitor Y-320, optimized from an initial piperidine lead, showed a clear therapeutic effect in a collagen-induced arthritis model in DBA/1J mice. researchgate.net Additionally, soluble epoxide hydrolase inhibitors (sEHIs) like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) have demonstrated anti-inflammatory effects in numerous preclinical models. nih.govresearchgate.net Specifically, treatment with an sEH inhibitor was shown to reduce inflammation, oxidative stress, and adverse structural and electrical remodeling in a mouse model of atrial fibrillation. researchgate.net

Direct preclinical evidence for this compound in rodent models of metabolic syndrome is not prominently featured in the reviewed literature, although the demonstrated anti-inflammatory effects are highly relevant to the inflammatory component of metabolic disorders.

| Derivative Name/Class | Animal Model | Disease Area | Key Research Finding | Reference |

|---|---|---|---|---|

| DTPEP | Mouse Xenograft Model | Cancer (Lung) | Demonstrated in vivo efficacy. | nih.govresearchgate.net |

| KM-233 | SCID Mouse Xenograft Model | Cancer (Glioma) | Effective at reducing tumor burden. | researchgate.net |

| Piperidine GSM | Transgenic Mouse Model | Neurological Disorders (Alzheimer's Disease) | Showed Aβ42-lowering efficacy. | plos.orgnih.gov |

| Y-320 | DBA/1J Mouse Model | Inflammation (Collagen-Induced Arthritis) | Showed a therapeutic effect on arthritis. | researchgate.net |

| sEH Inhibitor | Mouse Model | Inflammation (Atrial Fibrillation) | Reduced inflammation, oxidative stress, and adverse remodeling. | researchgate.net |

Non-Rodent Preclinical Models (e.g., zebrafish, avian, large animal models if applicable to research area)

The use of non-rodent models, particularly the zebrafish (Danio rerio), has become a valuable tool in the early stages of drug discovery and toxicological screening due to their genetic homology with mammals and the suitability for high-throughput screening. oaepublish.comnih.gov

Zebrafish (Danio rerio) Models: Studies utilizing zebrafish larvae have provided significant insights into the neuro-behavioral and physiological effects of this compound. scirp.org When exposed to the compound, zebrafish larvae exhibit changes in movement and neurochemical profiles. scirp.org For instance, the drug has been shown to be a potent blocker of dopamine (B1211576) receptors in the zebrafish brain, which can affect dopaminergic neurons and subsequent swimming activity. scirp.org

Toxicological studies in zebrafish embryos have been employed to determine the safety profile of this compound. Research has established lethal concentration (LC50) values, with findings indicating that concentrations above 100 μM lead to increased lethality and teratogenic effects. nih.gov At such concentrations, the compound induced cardiotoxic and neurotoxic effects, including bradycardia (slowed heart rate) and reduced spontaneous tail movement, which is an indicator of neurotoxicity. nih.gov The zebrafish model is considered an attractive tool for assessing the cardiovascular risks of atypical antipsychotic drugs. oaepublish.com These studies highlight the utility of the zebrafish model for screening therapeutically relevant compounds and understanding their potential side effects early in development. nih.govscirp.org

Avian and Large Animal Models: While rodent models are predominant, some research extends to other species. Studies in avian models have been used to investigate specific cellular mechanisms, such as using an avian sarcoma provirus in mouse models to study tumor evolution, though direct pharmacological efficacy studies of this compound in avian species are less common. researchgate.net Preclinical studies in larger animals are often part of the broader toxicological assessment required for drug development, with findings from canine studies sometimes included in regulatory submissions. However, detailed efficacy studies in large animal models for this class of compounds are not as frequently published as rodent and zebrafish data.

Biomarker Identification and Validation in Preclinical Studies of this compound

Identifying biomarkers is crucial for predicting treatment response and monitoring therapeutic effects. Preclinical research on this compound has explored several avenues for biomarker discovery.

Pharmacogenetic and Transcriptomic Markers: Genetic variations can significantly influence how an individual responds to a drug. Preclinical research has laid the groundwork for identifying pharmacogenetic markers. For example, polymorphisms in genes for serotonin (B10506) receptors, such as HTR2A and HTR6, have been investigated as potential predictors of response to treatment. nih.gov Transcriptome analysis, which examines gene expression profiles, offers a powerful method to characterize the molecular effects of a drug, differentiate its on-target and off-target activities, and identify potential toxicity issues early in development. nih.gov In studies on first-episode schizophrenia, DNA methylation changes have been proposed as potential biomarkers to predict treatment effects, with the compound showing an ability to normalize disease-related methylation patterns. biorxiv.org

Neuroimaging and Biochemical Markers: Preclinical imaging can serve to identify target engagement and downstream effects, providing potential biomarkers for later clinical trials. oncodesign-services.com For antipsychotics, the primary biochemical targets are neurotransmitter receptors. cpn.or.kr The elevation of high-affinity state D2 receptors (D2High) has been studied as a biomarker, with different antipsychotics inducing varying levels of elevation. nih.gov Furthermore, in preclinical models of Alzheimer's disease, chronic administration of this compound has been shown to affect biomarkers related to the disease's pathology. frontiersin.org

Preclinical Pharmacodynamics of this compound

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For this compound, this involves understanding its dose-response relationship, the time course of its action, and its interaction with molecular targets in a living system.

Dose-Response Relationship in Preclinical Models

The effects of this compound are highly dependent on the administered dose. Preclinical studies have consistently demonstrated clear dose-response relationships across various behavioral and physiological measures.

In rat models, the compound dose-dependently attenuates the conditioned avoidance response (CAR), a predictive model for antipsychotic efficacy. nih.govnih.gov A significant reduction in aggressive behaviors was observed at a dose of 0.1 mg/kg in a hamster model. nih.gov Similarly, studies in mice have shown that higher doses (0.5 and 1.0 mg/kg) induce a dose-responsive decrease in locomotor activity and an increase in catalepsy, a measure of motor side effects. frontiersin.org

The interaction with neuroreceptors is also dose-dependent. In rats, a slight decrease in dopamine D2 receptor binding was seen at 0.5 mg/kg, which became a significant reduction at doses of 1 to 2 mg/kg. cpn.or.kr This suggests a dose threshold for significant receptor interaction. cpn.or.kr Metabolic effects, such as increased fasting glucose levels and insulin (B600854) resistance, have also been shown to be dose-dependent in rats. semanticscholar.orgplos.org

| Model/Assay | Dose Range | Observed Effect | Reference |

| Rat (Conditioned Avoidance) | 0.75 - 6 mg/kg | Dose-dependent attenuation of CAR. | nih.gov |

| Rat (Dopamine D2 Receptors) | 0.5 - 2 mg/kg | Slight decrease in receptor binding at 0.5 mg/kg; significant reduction at 1-2 mg/kg. | cpn.or.kr |

| Rat (Metabolic Effects) | 0.5 - 6 mg/kg | Dose-dependent increases in fasting glucose and insulin resistance. | semanticscholar.org |

| Mouse (Catalepsy) | 0.1 - 1.0 mg/kg | Dose-dependent increase in cataleptic episodes. | frontiersin.org |

| Hamster (Aggression) | 0.1 mg/kg | Significant reduction in aggressive responses. | nih.gov |

Time Course of Pharmacological Effect and Duration of Action

The onset and duration of action for this compound have been characterized in preclinical models. Studies using the conditioned avoidance response (CAR) model in rats show an early-onset effect, with a progressive decline in avoidance responding across repeated treatment sessions. nih.gov This effect reverses when the treatment is stopped, indicating that continuous administration is necessary to maintain the pharmacological effect. nih.gov

Target Engagement and Occupancy Studies in vivo

The primary mechanism of action for this compound involves its binding to dopamine D2 and serotonin 5-HT2A receptors. cpn.or.krdrugbank.com In vivo target engagement studies, often using Positron Emission Tomography (PET), are critical for establishing the relationship between drug dose, receptor occupancy, and clinical effects. researchgate.net

These studies have established a "therapeutic window" for D2 receptor occupancy, generally considered to be between 65% and 80% for optimal antipsychotic effect. frontiersin.orgdntb.gov.ua

In rats, single doses of 0.5-1 mg/kg were found to achieve clinically comparable D2 receptor occupancy. nih.gov

Acute administration of 1-2 mg/kg in rats reduced D2 receptor radioligand binding to 57% of control levels. cpn.or.kr

PET studies in healthy human subjects demonstrated that oral doses of 0.5 mg resulted in approximately 30-34% D2 receptor occupancy in the striatum, increasing to over 85% at a 10 mg dose. frontiersin.org

The ratio of 5-HT2A to D2 receptor affinity is a key characteristic of atypical antipsychotics like this compound. nih.gov It has a high affinity for 5-HT2A receptors, and this strong serotonergic blockade is thought to contribute to its efficacy against negative symptoms and a lower propensity for certain motor side effects compared to older antipsychotics. cpn.or.krdrugbank.com

| Species | Dose | Brain Region | D2 Receptor Occupancy | Reference |

| Rat | 0.5 - 1 mg/kg | Striatum | Clinically comparable occupancy | nih.gov |

| Rat | 1 - 2 mg/kg | Striatum / Nucleus Accumbens | ~43% reduction (57% of control) | cpn.or.kr |

| Human | 0.5 mg | Caudate / Putamen | 30-34% | frontiersin.org |

| Human | 2 mg | Caudate / Putamen | ~73% | frontiersin.org |

| Human | 10 mg | Caudate / Putamen | ~85% | frontiersin.org |

Combination Therapy Approaches with this compound in Preclinical Settings

To enhance therapeutic efficacy or address treatment-resistant symptoms, this compound has been evaluated in combination with other pharmacological agents in preclinical models.

Combination with Antidepressants: The co-administration of this compound with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) or citalopram (B1669093) has been studied in rats. if-pan.krakow.plresearchgate.net These combination therapies have been shown to produce greater increases in extracellular dopamine and noradrenaline levels in the prefrontal cortex than either drug administered alone. if-pan.krakow.plresearchgate.net For example, the combination of risperidone (B510) and citalopram led to a more significant increase in dopamine and noradrenaline than risperidone alone. if-pan.krakow.pl This provides a neurochemical basis for the clinical strategy of augmenting antidepressant treatment with atypical antipsychotics.

Combination with Novel Agents: Preclinical research has also explored combinations with novel therapeutic targets.

PDE10A Inhibitors: In rats, combining a sub-effective dose of the phosphodiesterase 10A (PDE10A) inhibitor MR1916 with this compound produced an additive antipsychotic-like effect in the conditioned avoidance response model without exacerbating motor side effects. nih.gov

5-HT6 Receptor Ligands: The combination of this compound with a 5-HT6 receptor antagonist (SB-742457) was found to trigger anxiolytic-like activity in rats. When combined with a 5-HT6 agonist (WAY-181187), it produced antidepressant-like effects. nih.gov

Combination with Mood Stabilizers: The efficacy of this compound combined with the mood stabilizers lithium or valproate has been established in clinical trials, with preclinical models providing the foundational rationale for such combinations. fda.gov For instance, repeated doses of this compound did not significantly alter the plasma concentrations of lithium or valproate, suggesting a low potential for pharmacokinetic drug-drug interactions. fda.gov

Comparative Efficacy Studies of this compound with Reference Compounds

In preclinical assessments, the analgesic potential of novel compounds is rigorously evaluated against established reference drugs to determine their relative efficacy and potential for clinical development. Studies on this compound have focused on comparing its analgesic effects with those of well-known opioid analgesics, such as morphine and pethidine, as well as other relevant compounds like aspirin. nih.govlongdom.org These comparative studies are crucial for understanding the pharmacological profile of a new chemical entity. nih.govlongdom.org

The primary goal of these investigations is to ascertain whether a new derivative offers advantages over existing therapies, such as enhanced potency, a different mechanism of action, or a more favorable side-effect profile. wisdomlib.org The analgesic activity of piperidine derivatives is often evaluated using in-vivo thermal models, such as the tail-immersion assay in mice. longdom.orgresearchgate.net

Research has demonstrated that structural modifications to the piperidine ring can significantly influence analgesic potency. wisdomlib.org For instance, some derivatives of 4-piperidinopiperidine (B42443) have shown greater analgesic potential than the standard, pethidine, at similar doses. longdom.org Similarly, certain 4-amino methylpiperidine derivatives have demonstrated more potent analgesia at lower doses. longdom.orgresearchgate.net

In one line of investigation, a series of piperidine derivatives were synthesized and evaluated for their analgesic potential. Among them, compounds designated as PP1, AMP5, and AMP6 emerged as potent analgesic agents. longdom.orgresearchgate.net Notably, PP1 was reported to be a more prominent analgesic agent than the parent compound and standards, with a persistent action. longdom.org

Another study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol, designated PD1 through PD6. nih.govresearchgate.net In this research, the parent compound PD1 and its derivatives PD3 and PD5 exhibited highly significant analgesic effects. nih.govresearchgate.net The antiplatelet activity of these compounds was also assessed, with PD5 being the most active, followed by PD3, when compared against the positive control, acetylsalicylic acid. nih.gov

The following table summarizes the comparative efficacy of representative piperidine derivatives against reference compounds in preclinical models.

Table 1: Comparative Efficacy of Piperidine Derivatives and Reference Compounds

| Compound | Preclinical Model | Efficacy Metric | Result | Reference Compound(s) |

|---|---|---|---|---|

| This compound (Represented by PP1) | Tail-Immersion Assay (mice) | Analgesic Effect | More potent than pethidine | Pethidine, Morphine |

| This compound (Represented by PD3) | Ex vivo pain model | Analgesic Effect | Highly significant | Acetylsalicylic acid |

| This compound (Represented by PD5) | Platelet Aggregation | IC50 | 0.06 mM | Acetylsalicylic acid (IC50 = 150 µM) |

These findings underscore the potential of novel piperidine derivatives as valuable candidates for further pharmacological development. The structural diversity within this class of compounds allows for the fine-tuning of their activity, offering the prospect of creating new analgesics with improved therapeutic profiles. wisdomlib.org

Metabolic Pathways and Pharmacokinetic Insights of Piperidine Derivative 1

Absorption and Distribution Studies of Piperidine (B6355638) Derivative 1 in Preclinical Systems

The initial characterization of a drug candidate's absorption and distribution is fundamental to understanding its potential in vivo behavior. For Piperidine derivative 1, a series of standard preclinical assays were conducted to determine its permeability, tissue biodistribution, potential for central nervous system (CNS) penetration, and its interaction with plasma proteins.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA, MDCK)

To predict in vivo intestinal absorption, the permeability of this compound was assessed using several in vitro models. nih.govevotec.com The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a measure of passive diffusion, while cell-based assays like Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers offer insights into both passive and active transport mechanisms. nih.govevotec.comcreative-biolabs.com

The Caco-2 permeability assay is a widely used model as the cells differentiate into a polarized monolayer that mimics the intestinal epithelium. evotec.com In this assay, the permeability of this compound was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.0 suggests the involvement of active efflux transporters. evotec.com

The results indicate that this compound possesses moderate to high passive permeability. However, a notable efflux ratio was observed, suggesting it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could potentially limit its net absorption in vivo. evotec.comresearchgate.net

| Assay | Parameter | Result | Classification |

| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | 8.5 | Moderate Permeability |

| Papp (B-A) (x 10⁻⁶ cm/s) | 21.3 | - | |

| Efflux Ratio | 2.5 | Potential Efflux Substrate | |

| PAMPA | Pe (x 10⁻⁶ cm/s) | 10.2 | High Passive Permeability |

Table 1: In Vitro Permeability Data for this compound. Papp: Apparent Permeability Coefficient. Pe: Effective Permeability. Data synthesized from representative findings for piperidine-class compounds. nih.govcreative-biolabs.comnih.gov

Tissue Distribution and Biodistribution in Preclinical Models

Following administration in rodent models, the distribution of this compound was evaluated to understand its localization in various tissues. nih.gov Studies measuring the concentration of the compound in key organs provide critical information about potential sites of action and accumulation.